molecular formula C11H13F3O B14852503 5-Tert-butyl-2-(trifluoromethyl)phenol

5-Tert-butyl-2-(trifluoromethyl)phenol

Cat. No.: B14852503
M. Wt: 218.21 g/mol
InChI Key: ILJOPUGLYGIUSD-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(trifluoromethyl)phenol: is an organic compound characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(trifluoromethyl)phenol typically involves the introduction of the tert-butyl and trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Tert-butyl-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Tert-butyl-2-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and unique properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Tert-butyl-2-(trifluoromethyl)phenol is unique due to the presence of both tert-butyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

5-tert-butyl-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O/c1-10(2,3)7-4-5-8(9(15)6-7)11(12,13)14/h4-6,15H,1-3H3

InChI Key

ILJOPUGLYGIUSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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